molecular formula C10H7ClINO B2928938 5-Chloro-7-iodo-8-methoxyquinoline CAS No. 91240-91-4

5-Chloro-7-iodo-8-methoxyquinoline

Cat. No.: B2928938
CAS No.: 91240-91-4
M. Wt: 319.53
InChI Key: YODYZPGSHFTXFY-UHFFFAOYSA-N
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Description

5-Chloro-7-iodo-8-methoxyquinoline: is a quinoline derivative characterized by the presence of chlorine, iodine, and methoxy functional groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-iodo-8-methoxyquinoline typically involves the halogenation and methoxylation of quinoline derivatives. One common method includes the iodination of 5-chloro-8-methoxyquinoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-7-iodo-8-methoxyquinoline involves its ability to chelate metal ions such as zinc and copper. By binding to these metal ions, the compound can interfere with metal-dependent biological processes, potentially leading to antimicrobial or anticancer effects. The chelation process can disrupt the function of metalloenzymes or the stability of metal-containing structures in cells .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-7-iodo-8-methoxyquinoline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and binding properties. The methoxy group also adds to its distinct chemical behavior compared to other quinoline derivatives .

Properties

IUPAC Name

5-chloro-7-iodo-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODYZPGSHFTXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1N=CC=C2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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